

# A Comparative Guide to Proficiency Testing Schemes for Amino Acid Analysis

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Proficiency testing (PT), also known as External Quality Assessment (EQA), is a cornerstone of quality management for laboratories performing amino acid analysis. Participation in these schemes provides an objective assessment of a laboratory's performance, allowing for comparison with peers and ensuring the reliability of analytical data. This is of paramount importance in research and drug development, where accurate quantification of amino acids is critical for applications ranging from biomarker discovery to the quality control of biotherapeutics.

This guide offers a comparative overview of prominent proficiency testing schemes for amino acid analysis and details the common analytical methodologies employed.

## Comparison of Major Proficiency Testing Schemes

Several organizations offer proficiency testing programs for amino acid analysis, each with a slightly different focus. The most well-regarded schemes are provided by the College of American Pathologists (CAP), the European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM), and the Centers for Disease Control and Prevention (CDC) through its Newborn Screening Quality Assurance Program (NSQAP).

The choice of a PT scheme will depend on the specific needs of the laboratory, including the regulatory environment, the scope of the amino acid panel, and the desired depth of

performance analysis. For comprehensive quality assurance, participation in more than one PT scheme is often recommended.[1][2]

Feature	College of American Pathologists (CAP)	European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM)	CDC Newborn Screening Quality Assurance Program (NSQAP)
Primary Focus	Clinical diagnostic scenarios; feedback is often relevant to a specific pathological disease presented in the challenge.[1][2]	Comprehensive quantitative and interpretive performance for a wide range of inborn errors of metabolism. [1][2][3]	Quality assurance for newborn screening laboratories, primarily using dried blood spot (DBS) samples.[4][5]
Scheme Types	Biochemical Genetics PT Surveys, including amino acids.[6]	Quantitative schemes, qualitative (interpretive) schemes, and Diagnostic Proficiency Testing (DPT).[7][8]	Proficiency testing and quality control programs for newborn screening analytes.[5]
Sample Matrix	Plasma or urine specimens.[9]	Urine, plasma, and dried blood spots depending on the specific scheme.[7]	Dried blood spots (DBS).[4][10]
Evaluation Criteria	Based on participant consensus (>80%) or reference laboratory results.[6]	Scoring system evaluates both analytical performance and interpretative proficiency.[11][12]	Consensus of 80% of US laboratories must be reached for a specimen to be evaluated.[10]

Data Reporting	Participant Summary	Detailed annual reports with performance scores and interpretations.	Quarterly and annual reports with participant data and statistical analysis. <sup>[5]</sup>
	Reports with peer group comparisons. <a href="#">[13]</a>	<a href="#">[11]</a> <a href="#">[14]</a>	<a href="#">[10]</a>

## Performance Data from Proficiency Testing Schemes

The following tables summarize publicly available performance data from the CAP and ERNDIM proficiency testing schemes, providing an insight into the expected analytical and diagnostic capabilities of participating laboratories.

Table 1: Summary of CAP/ACMG Biochemical Genetics PT Performance (2004-2014)<sup>[6]</sup>

Performance Metric	Amino Acids
Overall Analytic Sensitivity	93.4%
Overall Clinical Sensitivity	91.0%
- US Laboratories	92.9%
- International Laboratories	86.5%

Table 2: Diagnostic Proficiency for Amino Acid Disorders in ERNDIM DPT Scheme<sup>[3]</sup>

Performance Metric	Value Range	Mean
Diagnostic Proficiency	33% - 100%	84%

## Experimental Protocols for Key Amino Acid Analysis Methods

The accuracy and reliability of amino acid analysis are intrinsically linked to the analytical method employed. Below are detailed protocols for three commonly used techniques in

laboratories participating in PT schemes.

## Ultra-Performance Liquid Chromatography (UPLC) with Pre-column Derivatization

This method offers high resolution and sensitivity and is widely used for amino acid analysis. Derivatization is necessary to render the amino acids detectable by UV or fluorescence detectors.

### a) Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

This is a popular method that derivatizes both primary and secondary amino acids in a single step, producing stable derivatives.

- Reagents:

- AccQ•Tag™ Ultra Borate Buffer
- AccQ•Tag™ Ultra Reagent (AQC) dissolved in acetonitrile
- Sample or standard solution

- Procedure:

- To 10 µL of the sample or standard, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.
- Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent.
- Vortex the mixture immediately and thoroughly.
- Heat the mixture at 55°C for 10 minutes.
- After cooling, the sample is ready for UPLC analysis.

### b) Derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC)

This two-step automated process allows for the analysis of both primary (OPA) and secondary (FMOC) amino acids.

- Reagents:
  - Borate buffer (pH 10.2)
  - OPA/3-mercaptopropionic acid (3-MPA) reagent
  - FMOC reagent
- Procedure (typically automated by the autosampler):
  - The sample is mixed with the borate buffer.
  - The OPA/3-MPA reagent is added to derivatize primary amino acids.
  - The FMOC reagent is then added to derivatize the secondary amino acids.
  - The reaction mixture is injected onto the UPLC system.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a gold standard for its high sensitivity, selectivity, and speed, especially for complex biological samples. It can be performed with or without derivatization.

- Sample Preparation (Direct, Underivatized Method):
  - To 100  $\mu$ L of plasma, add 10  $\mu$ L of 30% sulfosalicylic acid for protein precipitation.
  - Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.
  - Centrifuge at 12,000 rpm for 5 minutes.
  - Transfer 50  $\mu$ L of the supernatant and mix with 450  $\mu$ L of an internal standard solution (containing stable isotope-labeled amino acids) in the initial mobile phase.
  - Inject into the LC-MS/MS system.
- LC Conditions:

- Column: A mixed-mode or HILIC column is often used for separating polar underderivatized amino acids.
- Mobile Phase: Typically a gradient of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).
- MS/MS Conditions:
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding internal standard.

## **Ion-Exchange Chromatography with Post-column Ninhydrin Derivatization**

This is the classical and a very robust method for amino acid analysis.

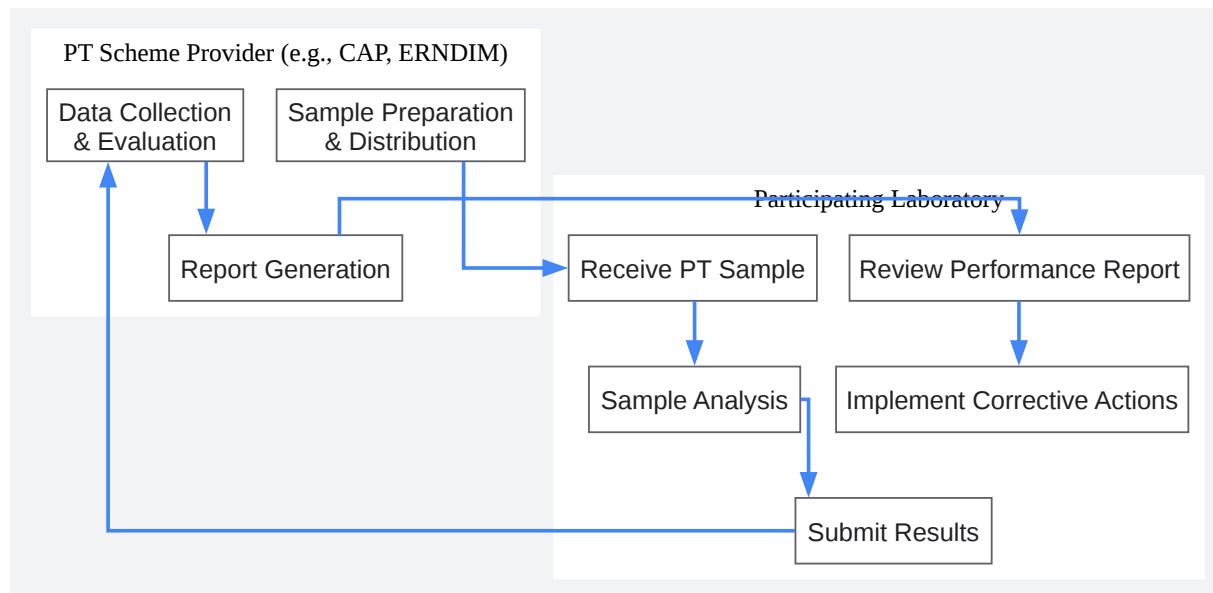
- Sample Preparation:
  - For protein samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is performed to liberate the amino acids.
  - Physiological fluids may require deproteinization.
- Chromatography:
  - The sample is loaded onto a cation-exchange column.
  - A series of buffers with increasing pH and/or ionic strength are pumped through the column to separate the individual amino acids.
- Post-column Derivatization and Detection:
  - The eluent from the column is mixed with a ninhydrin reagent.
  - The mixture is passed through a high-temperature reaction coil (e.g., boiling water bath) where ninhydrin reacts with the amino acids to form a colored compound (Ruhemann's

purple).

- The absorbance of the colored product is measured by a photometer at 570 nm (and 440 nm for proline). The intensity of the color is proportional to the amino acid concentration. [\[15\]](#)

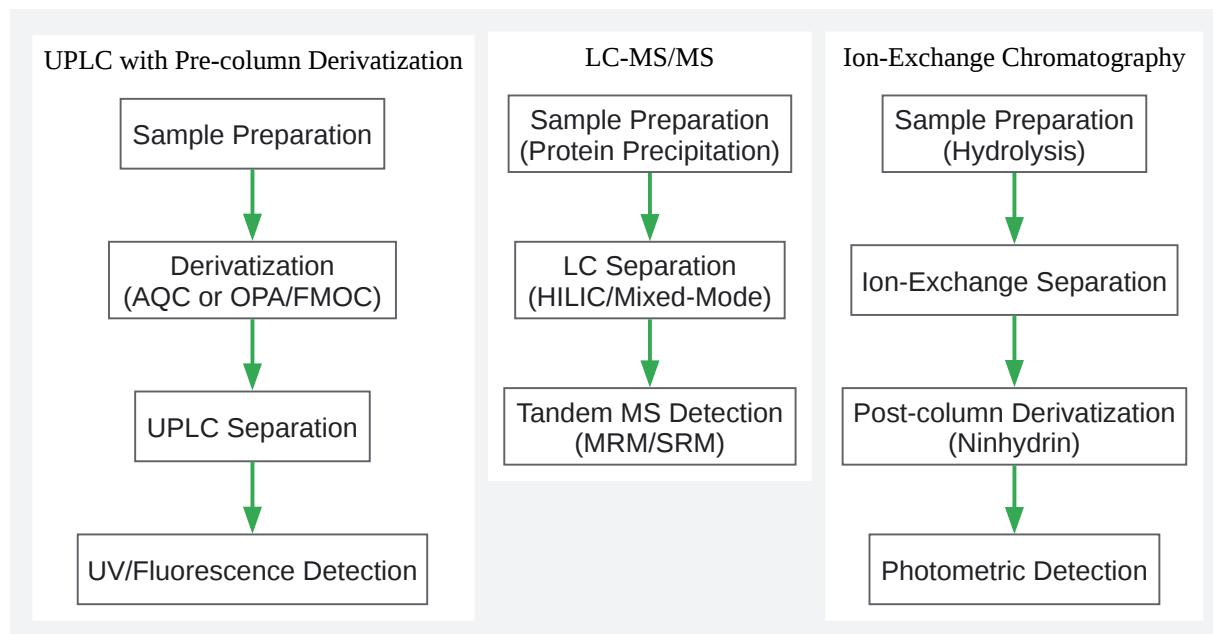
## Visualizing Workflows and Relationships

To better understand the processes involved, the following diagrams illustrate the general workflow of participating in a proficiency testing scheme and the analytical workflows for the described methods.



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General workflow for participation in a proficiency testing scheme.



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Comparison of common analytical workflows for amino acid analysis.

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- To cite this document: BenchChem. [A Comparative Guide to Proficiency Testing Schemes for Amino Acid Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133793#proficiency-testing-schemes-for-aama-analysis>]

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